2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid
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Overview
Description
2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid is a complex organic compound with the molecular formula C18H44N6O12 and a molecular weight of 536.575 g/mol . This compound is known for its intricate structure, which includes multiple amino and carboxymethyl groups, making it a versatile agent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with ethanolamine. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis process. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The amino and carboxymethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of amino acid derivatives .
Scientific Research Applications
2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical processes.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents, cosmetics, and other industrial products.
Mechanism of Action
The mechanism of action of 2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid involves its ability to chelate metal ions, forming stable complexes. This chelation process can inhibit or enhance various biochemical pathways, depending on the specific application. The molecular targets and pathways involved include metal-dependent enzymes and proteins, which can be modulated by the presence of this compound .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a similar structure but different functional groups.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with additional carboxymethyl groups, providing different chelation properties.
N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEDTA): Similar in structure but with variations in the amino and carboxymethyl groups.
Uniqueness
2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid is unique due to its specific combination of amino and carboxymethyl groups, which provide distinct chelation properties and reactivity compared to other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
53404-50-5 |
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Molecular Formula |
C12H23N3O9 |
Molecular Weight |
353.33 g/mol |
IUPAC Name |
2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C10H16N2O8.C2H7NO/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;3-1-2-4/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);4H,1-3H2 |
InChI Key |
HHKBNCKQWLHDDE-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Related CAS |
53404-52-7 |
Origin of Product |
United States |
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